molecular formula C29H37N3O4 B565334 tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate CAS No. 1044764-11-5

tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate

Cat. No. B565334
CAS RN: 1044764-11-5
M. Wt: 491.632
InChI Key: NFOHGLJSXFHTCF-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate” is a complex organic molecule that contains several functional groups, including a piperazine ring, an indole ring, and a benzyl group . The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The piperazine ring provides a basic nitrogen atom, the indole ring contributes aromaticity and a second basic nitrogen atom, and the Boc group can affect the overall polarity and solubility of the molecule .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The piperazine and indole nitrogens could potentially act as nucleophiles in reactions . The Boc group could be removed under acidic conditions to reveal a free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. The presence of the Boc group could increase its overall molecular weight and potentially affect its solubility .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis and Molecular Structure : This compound has been synthesized and its crystal and molecular structure reported. It crystallizes in the monoclinic space group with typical bond lengths and angles for a piperazine-carboxylate (Mamat, Flemming, & Köckerling, 2012).

  • Characterization and X-ray Diffraction Studies : Another study focused on the synthesis, characterization, and crystal structure analysis of a similar tert-butyl piperazine-1-carboxylate compound, revealing its monoclinic crystalline form and intermolecular interactions (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

  • Synthesis of Related Compounds : Related piperazine-1-carboxylate compounds have been synthesized, showcasing their potential as intermediates in the synthesis of biologically active compounds (Ya-hu, 2010).

Biological and Chemical Properties

  • Biological Evaluation : Studies have examined the in vitro antibacterial and anthelmintic activities of similar compounds, indicating potential for moderate biological activity (Sanjeevarayappa et al., 2015).

  • Pharmacological Core Structure : A study on a sterically congested piperazine derivative highlights its novel chemistry and potential as a pharmacologically useful core (Gumireddy et al., 2021).

  • Chemical Reactivity and Stability Analysis : Research includes analysis of molecular electrostatic potential and frontier molecular orbitals, shedding light on the stability and molecular conformations of these compounds (Yang et al., 2021).

  • Anticancer Potential : Certain derivatives have been explored for their potential in anticancer applications, emphasizing the versatility of this chemical structure in medicinal chemistry (Nowak et al., 2015).

Safety and Hazards

Without specific data, it’s hard to comment on the safety and hazards of this compound. As with any chemical, it should be handled with appropriate safety precautions .

Future Directions

The future research directions for this compound would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

tert-butyl 4-[1-[[4-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]methyl]indol-4-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N3O4/c1-28(2,3)35-26(33)22-12-10-21(11-13-22)20-32-15-14-23-24(8-7-9-25(23)32)30-16-18-31(19-17-30)27(34)36-29(4,5)6/h7-15H,16-20H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFOHGLJSXFHTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)CN2C=CC3=C2C=CC=C3N4CCN(CC4)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652986
Record name tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(1-(4-(tert-butoxycarbonyl)benzyl)-1H-indol-4-yl)piperazine-1-carboxylate

CAS RN

1044764-11-5
Record name tert-Butyl 4-(1-{[4-(tert-butoxycarbonyl)phenyl]methyl}-1H-indol-4-yl)piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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